Glucosylgalactosyl hydroxylysine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

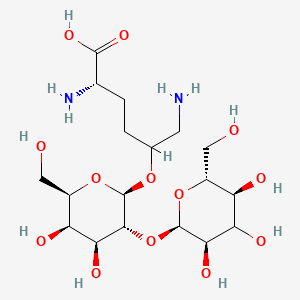

5-[(alpha-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl)oxy]-L-lysine is an O-glycosyl amino acid that is L-lysine in which one of the methylene hydrogens at position 5 has been replaced by an (alpha-D-glucopyranosyl-(1->2)-beta-D-galactopyranosyl)oxy group. It has a role as a marine metabolite. It is an O-glycosyl amino acid, a L-lysine derivative and a glycosylgalactose derivative. It is functionally related to an alpha-D-Glcp-(1->2)-beta-D-Galp.

Glucosylgalactosyl hydroxylysine is a natural product found in Brassica napus with data available.

Biologische Aktivität

Glucosylgalactosyl hydroxylysine (GG-Hyl) is a glycosylated derivative of hydroxylysine, primarily found in collagen, which plays a crucial role in the structural integrity and functional properties of extracellular matrix (ECM) components. This article explores the biological activity of GG-Hyl, focusing on its synthesis, biochemical significance, and implications for tissue health and disease.

1. Synthesis and Structure

GG-Hyl is formed through a series of enzymatic modifications involving hydroxylysine. The synthesis pathway begins with the hydroxylation of lysine residues in collagen, followed by galactosylation and glucosylation:

- Hydroxylation : Lysine is converted to hydroxylysine by lysyl hydroxylase.

- Galactosylation : Hydroxylysine is then modified by galactosyltransferase to form galactosylhydroxylysine (Gal-Hyl).

- Glucosylation : Finally, glucosyltransferase catalyzes the addition of glucose to Gal-Hyl, resulting in GG-Hyl.

This modification is essential for collagen stability and function, particularly in load-bearing tissues such as bone and cartilage .

2.1 Structural Role in Collagen

GG-Hyl contributes significantly to the structural properties of collagen fibers. Its presence enhances the stability of collagen triple helices and fibril formation, which are vital for maintaining tissue integrity . The glycosidic linkages formed by GG-Hyl are believed to influence the mechanical properties of collagen, promoting resilience under stress.

2.2 Modulation of Cell Interactions

Glycosylation patterns, including GG-Hyl, are known to affect cell signaling and interactions. These modifications can serve as ligands for specific cell-surface receptors, facilitating cellular responses such as adhesion, migration, and proliferation . For instance, GG-Hyl has been implicated in modulating fibroblast behavior during wound healing processes.

3.1 Quantitative Analysis of GG-Hyl

Recent studies have employed advanced mass spectrometry techniques to quantify GG-Hyl levels in various tissues. For example, a study analyzing type I collagen from different mouse models demonstrated a significant increase in GG-Hyl levels associated with enhanced tissue remodeling processes . Table 1 summarizes the findings from this research.

| Tissue Type | GG-Hyl Concentration (μg/mg Collagen) | Observational Notes |

|---|---|---|

| Skin | 15 | Elevated during wound healing |

| Bone | 20 | Correlates with increased mineralization |

| Tail Tendon | 10 | Stable levels under normal conditions |

3.2 Implications for Disease

The role of GG-Hyl in connective tissue disorders has been a focus of recent investigations. In conditions such as osteogenesis imperfecta and Ehlers-Danlos syndrome, altered glycosylation patterns have been observed. Specifically, reduced levels of GG-Hyl correlate with compromised collagen stability and increased susceptibility to mechanical stress .

4. Conclusion

This compound plays a pivotal role in collagen biology through its influence on structural integrity and cellular interactions. Understanding its biological activity not only sheds light on fundamental ECM biology but also opens avenues for therapeutic interventions in connective tissue disorders.

Q & A

Basic Research Questions

Q. What are the standard methodologies for detecting and quantifying glucosylgalactosyl hydroxylysine (GGHL) in collagenous tissues?

- Methodological Answer: GGHL is typically quantified using liquid chromatography–mass spectrometry (LC-MS) after alkaline hydrolysis of collagen samples. This approach allows differentiation between unmodified hydroxylysine (Hyl), galactosyl hydroxylysine (GHL), and GGHL based on mass-to-charge ratios and fragmentation patterns . For example, biological replicates (n ≥ 3) are recommended to ensure statistical robustness, as demonstrated in studies analyzing type I collagen in skin and tendon . Amino acid analysis coupled with enzymatic digestion can further validate site-specific modifications.

Q. How do researchers differentiate between galactosyl (GHL) and glucosylgalactosyl (GGHL) hydroxylysine modifications experimentally?

- Methodological Answer: High-resolution mass spectrometry (HRAM/MS) is critical for distinguishing GHL (C₆H₁₃N₂O₄) from GGHL (C₆H₁₅N₂O₅). Fragmentation patterns, such as the loss of H₂O (m/z 145.0972) or CH₅NO₂ (m/z 100.0761), are diagnostic for hydroxylysine derivatives . Immunoassays with antibodies specific to galactosyl-hydroxylysine (e.g., cross-reactivity tests against GGHL) can supplement MS data but require rigorous validation .

Q. What enzymatic pathways are responsible for GGHL formation in collagen biosynthesis?

- Methodological Answer: GGHL synthesis involves two sequential steps: (1) lysyl hydroxylation by PLOD3 (lysyl hydroxylase 3) and (2) glycosylation by collagen galactosyltransferase (adding galactose) and glucosyltransferase (adding glucose). Activity assays for these enzymes often use UDP-sugar analogs and radiolabeled substrates, with kinetic parameters monitored via HPLC or autoradiography . Mutant models (e.g., LH1 null mice) are employed to study functional disruptions .

Advanced Research Questions

Q. What experimental strategies address microheterogeneity in GGHL occupancy at specific collagen loci?

- Methodological Answer: Site-specific heterogeneity (e.g., coexistence of GHL and GGHL at Lys78 in collagen IV) is resolved using tandem MS with collision-induced dissociation (CID) and electron transfer dissociation (ETD) . For example, 81% sequence coverage of collagen IV’s 7S domain revealed two glycosylation sites with mixed GHL/GGHL occupancy . Domain-specific proteolysis (e.g., limited digestion with trypsin) can isolate modified regions for targeted analysis.

Q. How do genetic mutations in hydroxylase or glycosyltransferase enzymes affect GGHL levels in collagenopathies?

- Methodological Answer: Knockout models (e.g., P3H3 null or LH1 null mice) show tissue-specific reductions in GGHL. LC-MS analysis of tendon collagen in LH1 null mice revealed a 40% decrease in GGHL occupancy compared to wild types, linked to abnormal cross-linking and biomechanical defects . Human studies combine exome sequencing (to identify PLOD3 mutations) with glycosylation profiling to establish genotype-phenotype correlations .

Q. What statistical considerations are critical when analyzing tissue-specific variations in GGHL glycosylation?

- Methodological Answer: Tissue-specific studies (e.g., tendon vs. skin) require ≥8 biological replicates to account for natural variability, as demonstrated in type I collagen analyses . Multivariate ANOVA is recommended to compare glycosylation ratios (e.g., GGHL/GHL) across tissues, with post-hoc corrections for multiple testing. Data normalization to total hydroxylysine content (Hyl + GHL + GGHL = 100%) minimizes batch effects .

Q. How can contradictory data on GGHL abundance between collagen types or extraction protocols be reconciled?

- Methodological Answer: Discrepancies (e.g., higher GGHL in type IV vs. type V collagen) often arise from extraction methods. Acid-soluble collagen preserves GGHL better than pepsin-digested samples, which may hydrolyze labile glycosidic bonds . Cross-study comparisons should standardize collagen source (e.g., bovine tendon vs. human placenta) and hydrolysis conditions (alkaline vs. enzymatic) .

Q. Methodological Challenges and Innovations

Q. What advancements in mass spectrometry have improved GGHL detection in low-abundance collagen subtypes?

- Methodological Answer: Nano-LC coupled with Orbitrap MS enables detection of GGHL at femtomolar levels, particularly in rare collagens like type XVII. Stable isotope-labeled hydroxylysine analogs (e.g., ¹³C₆-Hyl) serve as internal standards for absolute quantification .

Q. How do researchers model the biomechanical impact of altered GGHL glycosylation in vitro?

- Methodological Answer: Recombinant collagen peptides with site-directed mutagenesis (e.g., Lys→Ala substitutions) are used to study glycosylation-dependent mechanics. Atomic force microscopy (AFM) and tensile testing show that GGHL-deficient collagen fibrils exhibit reduced elastic modulus (∼30% decrease) and increased fragility .

Q. Tables for Key Data

| Collagen Type | GGHL Occupancy (%) | Method | Reference |

|---|---|---|---|

| Type I (Skin) | 12.5 ± 1.2 | LC-MS | |

| Type IV (7S Domain) | 18.7 ± 2.1 | HRAM/MS | |

| Type V (Mutant) | 5.8 ± 0.9 | Amino Acid |

| Enzyme | Function | Impact on GGHL |

|---|---|---|

| PLOD3 (LH3) | Lysyl hydroxylation | 50% reduction in null models |

| COLGALT1 | Galactosyltransferase | Abolishes GHL, preventing GGHL |

Eigenschaften

CAS-Nummer |

32448-35-4 |

|---|---|

Molekularformel |

C18H34N2O13 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexanoic acid |

InChI |

InChI=1S/C18H34N2O13/c19-3-6(1-2-7(20)16(28)29)30-18-15(13(26)11(24)9(5-22)32-18)33-17-14(27)12(25)10(23)8(4-21)31-17/h6-15,17-18,21-27H,1-5,19-20H2,(H,28,29)/t6?,7-,8+,9+,10+,11-,12-,13-,14+,15+,17+,18+/m0/s1 |

InChI-Schlüssel |

UTIRJVJBKWSIOX-ZTPIPZIISA-N |

SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomerische SMILES |

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](C(=O)O)N |

Kanonische SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

32448-35-4 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

1,2 alpha-glucosylgalactosyl-O-hydroxylysine glucosylgalactosylhydroxylysine hydroxylysine-galactose-glucose hydroxylysine-glucose-galactose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.